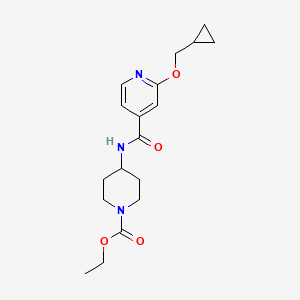

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-2-24-18(23)21-9-6-15(7-10-21)20-17(22)14-5-8-19-16(11-14)25-12-13-3-4-13/h5,8,11,13,15H,2-4,6-7,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCSXOXWKCRRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the isonicotinamido group: This step involves the reaction of piperidine derivatives with isonicotinic acid or its derivatives under suitable conditions.

Attachment of the cyclopropylmethoxy group: This step involves the reaction of the intermediate compound with cyclopropylmethanol in the presence of a suitable catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate with analogous piperidine-carboxylate derivatives, focusing on structural features, synthetic pathways, and inferred physicochemical or biological properties.

tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93)

- Structural Differences :

- The 1-position features a tert-butyl carboxylate instead of an ethyl group.

- The 4-position substituent is a 2-(indazol-1-yl)ethyl chain rather than an isonicotinamido group.

- Synthesis :

- Inferred Properties :

- The bulky tert-butyl group may enhance lipophilicity compared to the ethyl group in the target compound.

- The indazole moiety could confer distinct target selectivity (e.g., kinase or protease inhibition).

1-[2-(Piperidin-4-yl)ethyl]-1H-indazole (94)

- Structural Differences :

- Lacks the carboxylate ester at the 1-position (free piperidine nitrogen).

- Retains the 2-(indazol-1-yl)ethyl chain at the 4-position.

- Synthesis :

- Structural simplicity may improve solubility but reduce metabolic stability compared to the target compound’s cyclopropylmethoxy group.

Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate (CAS 99197-79-2)

- Structural Differences: The 4-position substituent is a 3,4-dioxocyclobutenylamino group instead of the isonicotinamido fragment. Contains an ethoxy group on the cyclobutene ring.

- The ethoxy group could modulate solubility and steric hindrance.

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : The piperidine-carboxylate scaffold permits diverse substitutions at the 1- and 4-positions, enabling fine-tuning of physicochemical properties. For example, cyclopropylmethoxy groups (target compound) may balance lipophilicity and metabolic stability better than tert-butyl (93) or ethoxy (CAS 99197-79-2) groups.

- Biological Relevance : While direct activity data for the target compound are unavailable, structurally related compounds (e.g., indazole derivatives in 93/94) are associated with kinase or MAGL/FAHH inhibition , implying possible shared targets.

Biological Activity

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is common in many bioactive molecules. The presence of the isonicotinamido group suggests potential interactions with biological targets related to nicotinic receptors or other pathways involving nicotinamide derivatives.

Molecular Formula

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

The exact mechanism of action for this compound has not been fully elucidated. However, similar compounds often interact with neurotransmitter systems or modulate enzyme activities relevant to various physiological processes.

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

- Antihypertensive effects : Some derivatives have shown potential in lowering blood pressure without causing reflex tachycardia, a common side effect of traditional antihypertensives .

- Neuroprotective properties : Compounds with piperidine structures are often investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 276.34 g/mol |

| Solubility | Not specified |

| Toxicity | Not determined |

| Potential Applications | Antihypertensive, Neuroprotective, Anticancer |

Future Research Directions

Further research is needed to fully understand the biological activity and therapeutic potential of this compound. Key areas for future studies include:

- In vitro and in vivo studies : To assess the pharmacokinetics and pharmacodynamics.

- Mechanistic studies : To elucidate specific pathways affected by the compound.

- Toxicological assessments : To evaluate safety profiles for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.